4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile
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Overview
Description
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoquinoline compound, followed by the introduction of the propan-2-yloxy group and the formation of the carbonitrile group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Scientific Research Applications
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile include other isoquinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C13H11BrN2O2 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C13H11BrN2O2/c1-7(2)18-12-4-10-9(3-8(12)5-15)11(14)6-16-13(10)17/h3-4,6-7H,1-2H3,(H,16,17) |
InChI Key |
GATFWZXYLFQWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1C#N)C(=CNC2=O)Br |
Origin of Product |
United States |
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